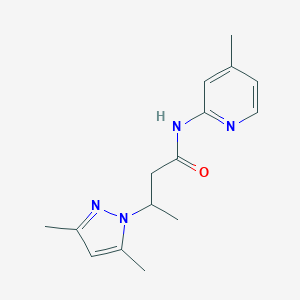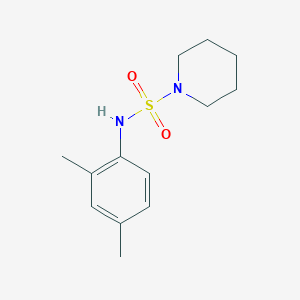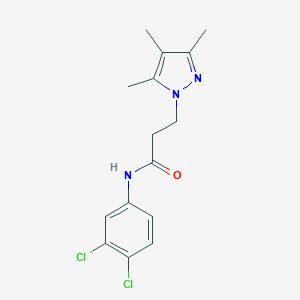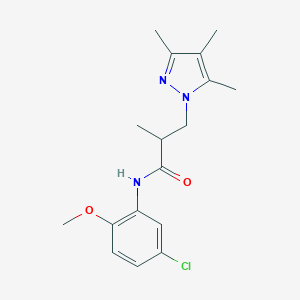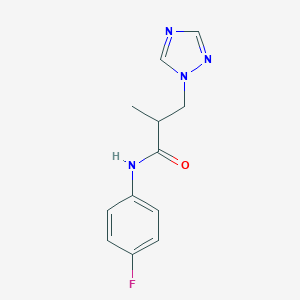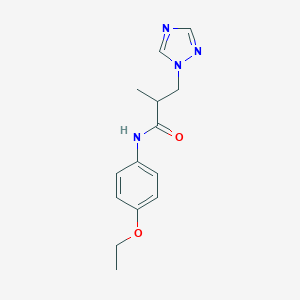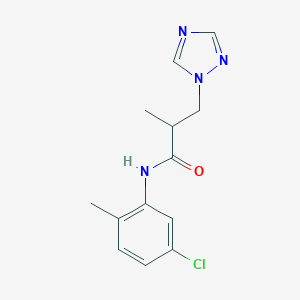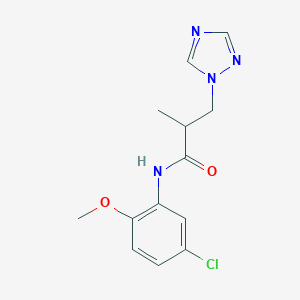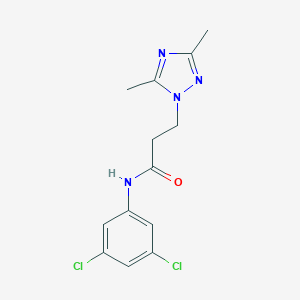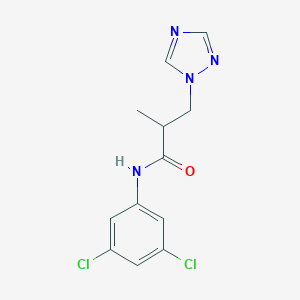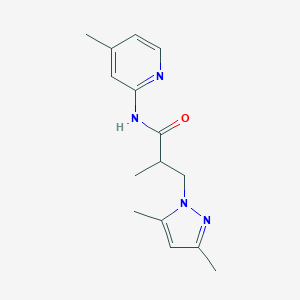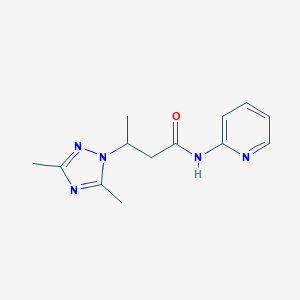
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of B-cell receptor signaling. This results in the downregulation of key survival and proliferation pathways in B cells, leading to their apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to inhibit the activation of macrophages and other immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It is rapidly absorbed and distributed to target tissues, including lymphoid organs and bone marrow. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has several advantages as a tool compound for laboratory experiments. It has a well-defined mechanism of action and a favorable pharmacokinetic profile, making it a reliable tool for studying B-cell biology and signaling pathways. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to be effective in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, making it a versatile tool for research.
However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide in laboratory experiments. It is a potent inhibitor of BTK, which may lead to off-target effects and non-specific inhibition of other kinases. This can make it difficult to interpret the results of experiments using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide is a small molecule inhibitor, which may limit its utility in certain experimental systems, such as genetic knockouts or gene editing techniques.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide. One area of interest is the development of combination therapies using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide and other anti-cancer agents, such as immunotherapies or targeted therapies. Another area of interest is the exploration of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide as a treatment for autoimmune diseases and inflammatory disorders, beyond its current applications in preclinical models. Additionally, there is ongoing research into the optimization of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide and the development of new BTK inhibitors with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide involves several steps, including the coupling of 5-chloro-2-methoxyaniline with 4-(morpholinosulfonyl)piperazine, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained through crystallization and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has demonstrated potent inhibition of BTK activity, leading to the suppression of B-cell proliferation and survival. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
In addition to its anti-cancer properties, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has shown potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. BTK inhibition has been shown to modulate the immune response and reduce inflammation, making it an attractive target for these conditions.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O5S/c1-26-16-3-2-14(18)12-15(16)19-17(23)13-20-4-6-21(7-5-20)28(24,25)22-8-10-27-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZISNHNYFDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

